

A Comprehensive Technical Guide to 2-Bromo-4-methylpentanoic Acid

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Compound of Interest

Compound Name: 2-Bromo-4-methylpentanoic acid

Cat. No.: B3021681

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This technical guide provides an in-depth overview of **2-Bromo-4-methylpentanoic acid**, a key chiral building block in the synthesis of various pharmaceutical compounds. Tailored for researchers, scientists, and professionals in drug development, this document covers its chemical properties, synthesis, safety information, and significant applications, with a focus on its role in the production of active pharmaceutical ingredients (APIs).

Chemical and Physical Properties

2-Bromo-4-methylpentanoic acid is a halogenated derivative of isocaproic acid. Its properties can vary slightly depending on the stereoisomer. The compound is typically available as a racemic mixture or as individual enantiomers, with the (S)-enantiomer being particularly significant in pharmaceutical synthesis.

Property	Data
Molecular Formula	C ₆ H ₁₁ BrO ₂
Molecular Weight	195.05 g/mol [1] [2] [3] [4]
CAS Number	49628-52-6 (racemic) [2] [5] [6] [7] [8]
42990-24-9 ((R)-isomer) [1] [3] [6] [9]	
28659-87-2 ((S)-isomer) [4] [10]	
Boiling Point	240.5 °C at 760 mmHg [5] [6]
Density	1.432 g/cm ³ [5] [6]
Refractive Index	1.485 [5] [6]
Flash Point	99.3 °C [5] [6]
XLogP3	2.3 [1] [2] [4] [5]
Hydrogen Bond Donor Count	1 [5]
Hydrogen Bond Acceptor Count	2 [5]

Synthesis of 2-Bromo-4-methylpentanoic Acid

The primary method for the synthesis of **2-Bromo-4-methylpentanoic acid** is through the alpha-bromination of 4-methylpentanoic acid, a reaction famously known as the Hell-Volhard-Zelinsky (HVZ) reaction.[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[10\]](#) This reaction allows for the selective halogenation of the α-carbon of a carboxylic acid.

Experimental Protocol: Hell-Volhard-Zelinsky Reaction

Materials:

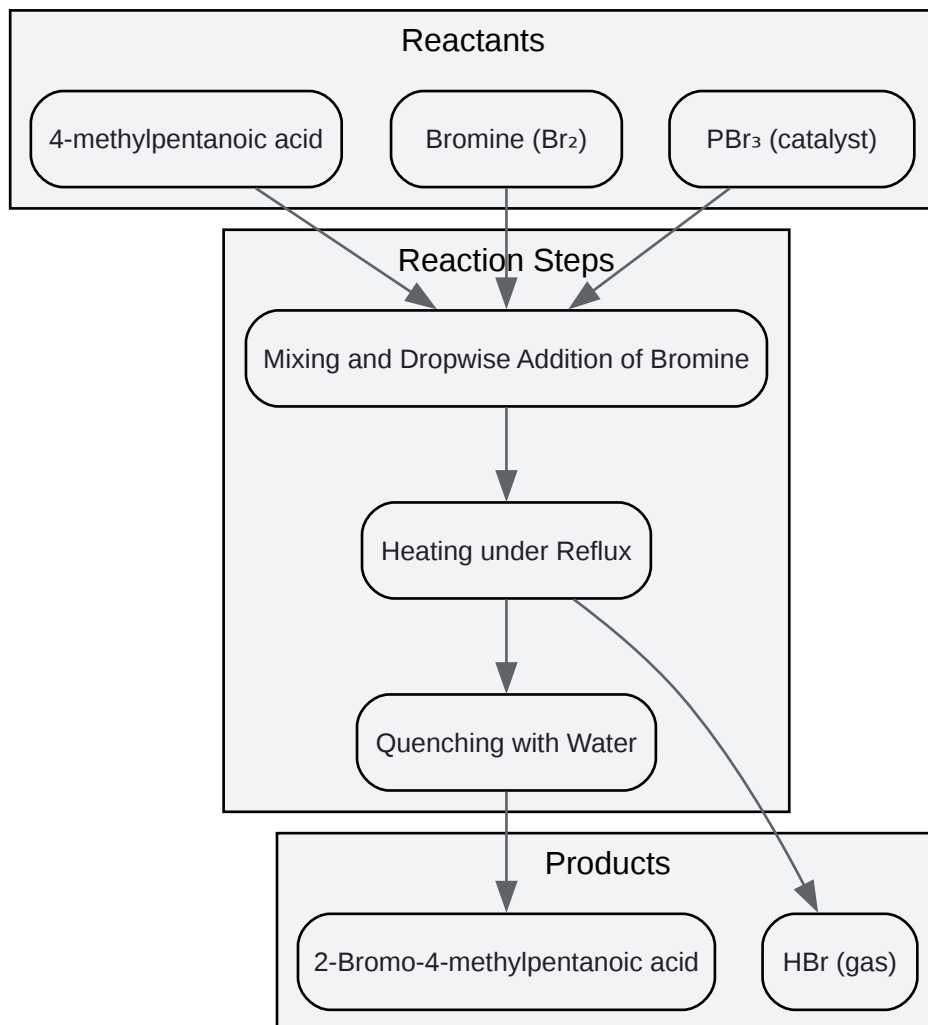
- 4-methylpentanoic acid
- Red phosphorus (catalytic amount) or Phosphorus tribromide (PBr₃)
- Bromine (Br₂)

- Water
- Inert solvent (e.g., carbon tetrachloride, CCl₄)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, 4-methylpentanoic acid is dissolved in an inert solvent.
- A catalytic amount of red phosphorus or phosphorus tribromide is added to the flask.
- Bromine is added dropwise to the reaction mixture with constant stirring. The reaction is typically exothermic and may require cooling to control the rate.
- After the addition of bromine is complete, the mixture is heated to reflux until the evolution of hydrogen bromide (HBr) gas ceases.
- The reaction mixture is then cooled to room temperature.
- Water is carefully added to the mixture to hydrolyze the intermediate acyl bromide to the corresponding α -bromo carboxylic acid.
- The product, **2-Bromo-4-methylpentanoic acid**, is then isolated and purified, typically by distillation or crystallization.

Synthesis Workflow of 2-Bromo-4-methylpentanoic acid via HVZ Reaction



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Caption: Synthesis Workflow of **2-Bromo-4-methylpentanoic acid** via HVZ Reaction.

Safety and Hazard Information

2-Bromo-4-methylpentanoic acid is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Class	GHS Pictogram	Hazard Statement
Acute Toxicity, Oral	Danger	H302: Harmful if swallowed[1]
Acute Toxicity, Dermal	Danger	H312: Harmful in contact with skin[1]
Skin Corrosion/Irritation	Danger	H314: Causes severe skin burns and eye damage[1]
Serious Eye Damage/Irritation	Danger	H319: Causes serious eye irritation[1]
Acute Toxicity, Inhalation	Danger	H332: Harmful if inhaled[1]
Specific target organ toxicity, single exposure	Danger	H335: May cause respiratory irritation[1]

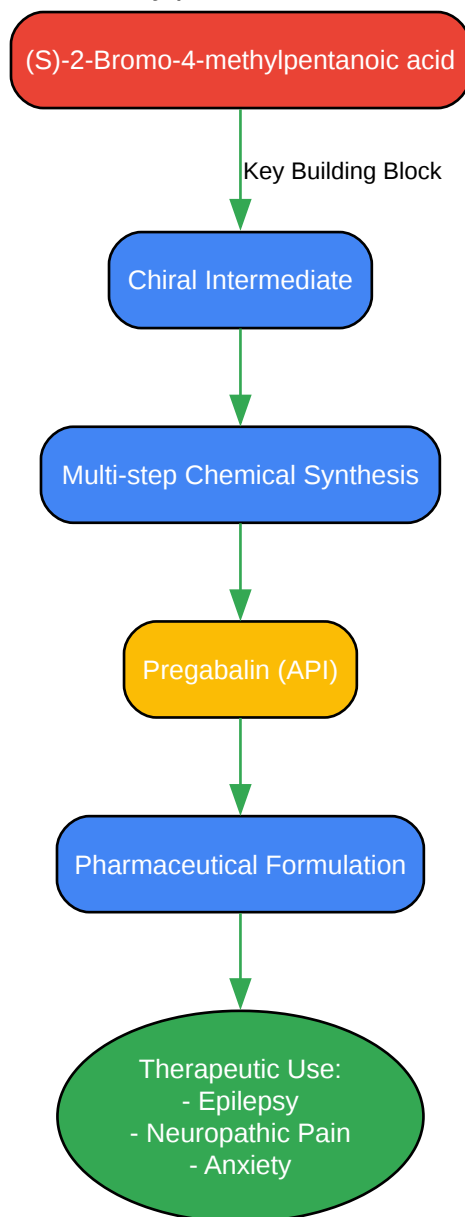
Precautionary Statements: P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P405, P501. Always refer to the latest Safety Data Sheet (SDS) before handling this compound.

Applications in Drug Development

The primary application of **2-Bromo-4-methylpentanoic acid** in the pharmaceutical industry is as a chiral intermediate for the synthesis of APIs. The (S)-enantiomer, (S)-**2-Bromo-4-methylpentanoic acid**, is a key building block in the synthesis of Pregabalin.

Pregabalin is an anticonvulsant and anxiolytic drug used to treat epilepsy, neuropathic pain, and generalized anxiety disorder. It is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). The stereochemistry of the molecule is crucial for its biological activity, with the (S)-enantiomer being the active form.

Role of (S)-2-Bromo-4-methylpentanoic acid in Pregabalin Synthesis

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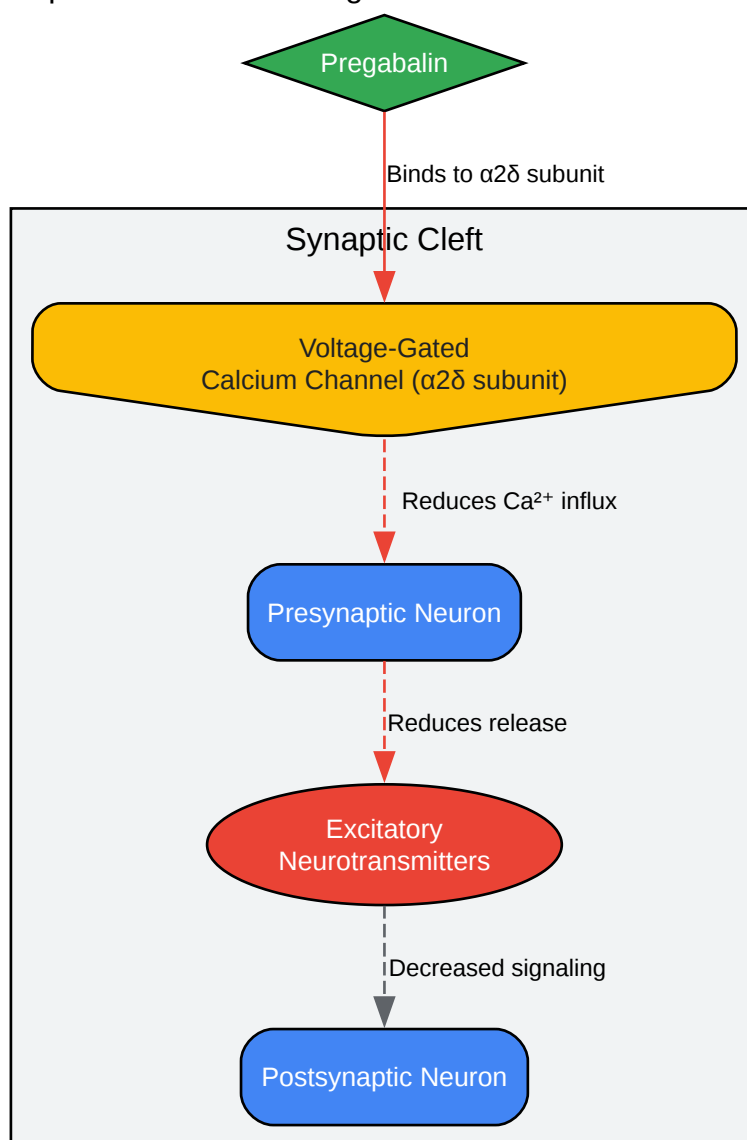
Caption: Role of (S)-2-Bromo-4-methylpentanoic acid in Pregabalin Synthesis.

Mechanism of Action Context: Pregabalin

While **2-Bromo-4-methylpentanoic acid** itself does not have a defined signaling pathway, its end-product, Pregabalin, exerts its therapeutic effects by modulating the central nervous system. Pregabalin is a potent ligand of the alpha-2-delta ($\alpha 2\delta$) subunit of voltage-gated calcium channels. By binding to this subunit, Pregabalin reduces the influx of calcium into

presynaptic neurons, which in turn decreases the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P. This modulation of neurotransmitter release is believed to underlie its analgesic, anticonvulsant, and anxiolytic properties. Although a GABA analog, Pregabalin does not bind directly to GABA receptors.

Simplified Context of Pregabalin's Mechanism of Action



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